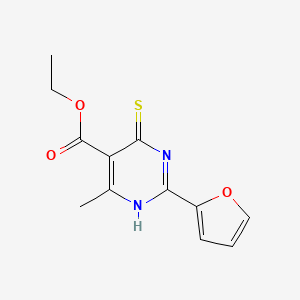

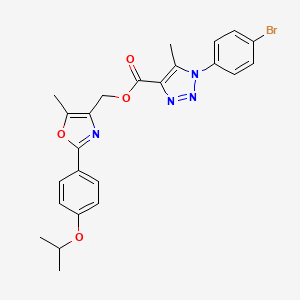

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For example, Ethyl 3-(furan-2-yl)propionate is used as a flavoring agent in the food industry .

Synthesis Analysis

Furan derivatives can be synthesized from various biomass resources . For instance, furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse .Molecular Structure Analysis

The molecular structure of a furan derivative involves a five-membered ring with an oxygen atom and four carbon atoms . The exact structure of “Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate” could not be found in the available resources.Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis

Furan derivatives can exhibit a range of physical and chemical properties. For example, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water .Wissenschaftliche Forschungsanwendungen

Analytical and Spectral Study

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, related to the subject compound, has been used in the synthesis and characterization of furan ring-containing organic ligands. These ligands have been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria. The study focused on the synthesis, characterization, and chelating properties of these ligands, highlighting their potential in the field of antimicrobial research (Patel, 2020).

Intramolecular Cyclization

In a study involving the synthesis of a thiadiazole derivative, Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a related compound, underwent an intramolecular 6-endo-dig-cyclization. This reaction highlights the chemical flexibility and potential applications in synthesizing complex organic structures (Remizov, Pevzner, & Petrov, 2019).

Synthesis and Cytotoxic Activity

A study on 4-thiopyrimidine derivatives synthesized from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, explored their cytotoxic activities against various cancer cell lines. This research highlights the potential of these compounds in the development of new anticancer agents (Stolarczyk et al., 2018).

Biological Activity Studies

Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, related to the compound , were studied for their cytotoxicity against cancer cell lines, as well as their antimicrobial activity against various bacteria. This research provides insight into the biological applications of furan derivatives (Phutdhawong et al., 2019).

Amplification of Antibiotics

In research conducted on unfused heterobicycles, derivatives of ethyl pyridine-2-carboxylate and related esters, including furan-2'-yl compounds, were found to act as amplifiers for the antibiotic phleomycin against Escherichia coli. This demonstrates the potential use of furan derivatives in enhancing antibiotic effectiveness (Brown & Cowden, 1982).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

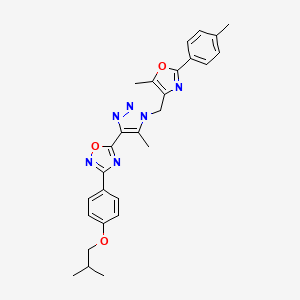

ethyl 2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-3-16-12(15)9-7(2)13-10(14-11(9)18)8-5-4-6-17-8/h4-6H,3H2,1-2H3,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHLPYYRVPSAPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1=S)C2=CC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

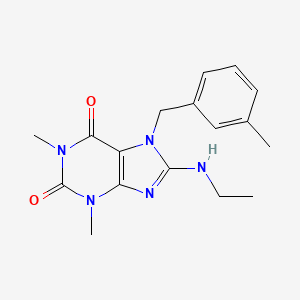

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)

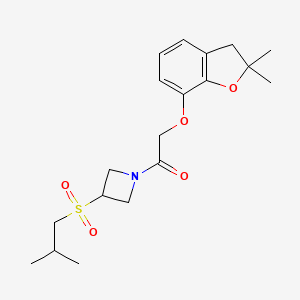

![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)

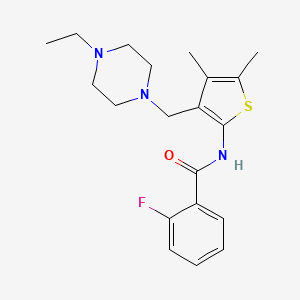

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2400139.png)

![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B2400142.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)